6-(Benzyloxy)-4-chloro-7-methoxyquinazoline - 286371-65-1

6-(Benzyloxy)-4-chloro-7-methoxyquinazoline

Catalog Number: EVT-343937
CAS Number: 286371-65-1
Molecular Formula: C16H13ClN2O2
Molecular Weight: 300.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline is described in the literature []. The synthetic pathway involves a five-step procedure starting from methyl 4-hydroxy-3-methoxybenzoate. The key steps include:

The overall yield of this five-step synthesis was reported to be 29.2% [].

Applications

While the provided literature focuses mainly on the synthesis of 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline [], the paper highlights the potential of this compound as a scaffold for developing novel molecules with antitumor activity []. The presence of the benzyloxy group provides a handle for further modifications, enabling the introduction of diverse pharmacophores and optimization of biological activity.

7-Methoxy-4-oxo-6-pivalamide-1,4-dihydroquinazoline (10)

  • Compound Description: This compound serves as a synthetic precursor to 4-chloro-7-methoxy-6-pivalamidoquinazoline (11). []
  • Relevance: 7-Methoxy-4-oxo-6-pivalamide-1,4-dihydroquinazoline (10) shares the core quinazoline structure with 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline. The key difference lies in the substituents at the 4 and 6 positions. [] The synthesis of 4-chloro-7-methoxy-6-pivalamidoquinazoline (11) involves the chlorination of 7-Methoxy-4-oxo-6-pivalamide-1,4-dihydroquinazoline (10), highlighting their close structural relationship. []

4-chloro-7-methoxy-6-pivalamidoquinazoline (11)

  • Compound Description: This is a novel compound synthesized as part of the exploration of new quinazoline derivatives with potential antitumor activities. []
  • Relevance: This compound shares the core quinazoline structure with 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline, with differences in the substituents at the 6 position. Both compounds are functionalized quinazoline entities, suggesting their potential for modification with other active moieties to develop compounds with specific biological activities, such as antitumor properties. []

Methyl 4-hydroxy-3-methoxybenzoate (2)

  • Compound Description: This compound serves as the starting material for the synthesis of 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline. []
  • Relevance: Methyl 4-hydroxy-3-methoxybenzoate (2) provides the basic benzene ring structure that is incorporated into the final quinazoline structure of 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline through a multistep synthetic process. []

4-chloro-7-fluoro-6-nitro-quinazoline (2)

  • Compound Description: This compound is an important intermediate in the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine (1). []
  • Relevance: Both 4-chloro-7-fluoro-6-nitro-quinazoline (2) and 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline belong to the class of quinazoline compounds. They share similarities in their core structures, particularly the presence of chlorine at the 4-position and substitutions at the 6- and 7- positions of the quinazoline ring. []

N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine (1)

  • Compound Description: This compound exhibits potential biological activities in medicine. []
  • Relevance: Both N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine (1) and 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline belong to the class of substituted quinazoline derivatives. [] The presence of various substituents on the quinazoline ring in both compounds highlights the potential for tailoring the biological activity of these compounds by modifying their structures. []

4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (ZD1839)

  • Compound Description: ZD1839 is a known tyrosine kinase inhibitor. []
  • Relevance: ZD1839 and 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline are both substituted quinazoline derivatives. The structural similarities lie in the presence of a chlorine atom at the 4-position, a methoxy group at the 7-position, and variations in substituents at the 6-position of the quinazoline ring. []

Methyl 4-[1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy]-3-methoxybenzoate

  • Compound Description: This compound is a key intermediate in the synthesis of Vandetanib. []
  • Relevance: This compound serves as a precursor in the synthesis of 4-chloro-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline, a key intermediate for the anti-cancer drug Vandetanib. This shared synthetic pathway and structural similarities, particularly the presence of a chlorine atom at the 4-position and a methoxy group at the 7-position of the quinazoline core, link it to 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline. []

4-chloro-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline

  • Compound Description: This compound is a key intermediate in the synthesis of Vandetanib, an anti-cancer drug. []
  • Relevance: This compound shares a core quinazoline structure with 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline, differing in the substituents at the 6-position. Both compounds are structurally similar to Vandetanib, indicating their potential as intermediates or analogs in the development of new anticancer agents. []

Properties

CAS Number

286371-65-1

Product Name

6-(Benzyloxy)-4-chloro-7-methoxyquinazoline

IUPAC Name

4-chloro-7-methoxy-6-phenylmethoxyquinazoline

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

InChI

InChI=1S/C16H13ClN2O2/c1-20-14-8-13-12(16(17)19-10-18-13)7-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3

InChI Key

RQNQROBHHNEDMF-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.